REACTION_SMILES
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[CH3:16][C:17](=[O:18])[OH:19].[F:1][c:2]1[c:3]([NH2:4])[c:5]([F:10])[cH:6][cH:7][c:8]1[CH3:9].[S:11]([Cl:12])(=[O:13])([Cl:14])=[O:15]>>[F:1][c:2]1[c:3]([NH2:4])[c:5]([F:10])[cH:6][c:7]([Cl:14])[c:8]1[CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(F)c(N)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1c(Cl)cc(F)c(N)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |